Chlorovaltrate K
Overview
Description
Chlorovaltrate K is a chlorinated valepotriate, a type of iridoid compound derived from the plant Valeriana jatamansi. This compound is known for its anticancer properties and exhibits moderate cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma), PC-3M (metastatic prostate cancer), HCT-8 (colon cancer), and Bel 7402 (hepatoma) with IC₅₀ values ranging from 2.32 to 8.26 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorovaltrate K is synthesized through the reaction of chlorinated valepotriates with specific reagents. One common method involves the reaction of chlorinated valepotriates with potassium hydroxide in an alcohol solvent. The reaction conditions typically include moderate temperatures and controlled pH levels to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the extraction of valepotriates from Valeriana jatamansi, followed by chlorination and subsequent purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Chlorovaltrate K undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted valepotriates
Scientific Research Applications
Chlorovaltrate K has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its cytotoxic effects on cancer cell lines and its potential as an anticancer agent.
Medicine: Investigated for its therapeutic potential in treating cancer and other diseases.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds
Mechanism of Action
Chlorovaltrate K exerts its effects through multiple molecular targets and pathways. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound also interferes with the cell cycle, leading to cell cycle arrest at specific phases. Additionally, this compound modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, contributing to its anticancer effects .
Comparison with Similar Compounds
Chlorovaltrate K is unique among chlorinated valepotriates due to its specific cytotoxic profile and molecular structure. Similar compounds include:
- Chlorovaltrate L
- Chlorovaltrate M
- Chlorovaltrate N
- Rupesin B
These compounds also exhibit cytotoxic effects against cancer cell lines but differ in their potency and specific molecular targets. This compound stands out for its moderate cytotoxicity and specific anticancer mechanisms .
Properties
IUPAC Name |
[(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33ClO8/c1-12(2)6-18(25)28-9-15-10-29-21(31-19(26)7-13(3)4)20-16(15)8-17(30-14(5)24)22(20,27)11-23/h10,12-13,16-17,20-21,27H,6-9,11H2,1-5H3/t16-,17+,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERAXRDNYJPTRN-PNBTUHDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC(C2C1CC(C2(CCl)O)OC(=O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@@]2(CCl)O)OC(=O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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